2-[(2-Methoxyethyl)thio]-pyridine
Description
Historical Context of Pyridine (B92270) Chemistry in Synthetic and Medicinal Research
The story of pyridine begins in the mid-19th century. In the late 1840s, Scottish physician and chemist Thomas Anderson first isolated pyridine by heating animal bones to high temperatures. nih.gov Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was proposed independently by Wilhelm Körner and James Dewar in the late 1860s and early 1870s. nih.govsigmaaldrich.com The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine from acetylene (B1199291) and hydrogen cyanide. sigmaaldrich.com
Early synthetic methods were often inefficient. sigmaaldrich.com A significant advancement came in 1881 when Arthur Rudolf Hantzsch developed a method for synthesizing pyridine derivatives. sigmaaldrich.com Later, in 1924, Russian chemist Aleksei Chichibabin devised an improved synthesis for pyridine itself, a method still influential in industrial production today. nih.govsigmaaldrich.com
From these foundational discoveries, the role of pyridine in research has expanded dramatically. In organic chemistry, pyridine and its derivatives are not only common solvents but also serve as versatile building blocks and ligands for organometallic compounds. researchgate.net The nitrogen atom imparts a weak basicity and a dipole moment, making the ring prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. researchgate.net
This unique reactivity has made the pyridine nucleus a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net Its incorporation into molecules can enhance solubility and bioavailability, crucial pharmacokinetic properties. fluorochem.co.uk Consequently, pyridine derivatives are integral to a vast array of therapeutic agents, demonstrating activities from antibacterial and anticancer to anti-inflammatory and antiviral. researchgate.netresearchgate.netnih.govresearchgate.net The continuous development of new synthetic routes to create substituted pyridines underscores the enduring importance of this heterocyclic system in the quest for novel, biologically active compounds. researchgate.netresearchgate.net
The Role of Thioether Moieties in Chemical Structure and Reactivity
Thioethers, also known as sulfides, are the sulfur analogs of ethers, characterized by a C-S-C functional group. nih.gov The replacement of an oxygen atom with a sulfur atom introduces significant changes in chemical properties and reactivity. Sulfur is larger and more polarizable than oxygen, and the C-S bond is longer and weaker than the C-O bond. These differences mean that thioethers behave distinctly from their ether counterparts.
Key aspects of thioether reactivity include:
Nucleophilicity: The sulfur atom in a thioether is a good nucleophile. nih.gov It can readily participate in SN2 reactions, for instance, by attacking an electrophilic carbon to form sulfonium (B1226848) salts. nih.gov This reactivity is fundamental to many biological processes, such as methylation by S-adenosylmethionine (SAM).
Oxidation: Unlike ethers, which are relatively resistant to oxidation, thioethers can be easily oxidized. nih.gov Mild oxidation converts a thioether to a sulfoxide (B87167) (R-SO-R'), and further oxidation can yield a sulfone (R-SO₂-R'). nih.gov This susceptibility to oxidation is a key feature in the design of stimuli-responsive materials, where a thioether can be used as a trigger that responds to reactive oxygen species (ROS) like hydrogen peroxide or hypochlorite. nih.gov
Coordination Chemistry: The sulfur atom in a thioether can act as a soft Lewis base, allowing it to coordinate with various metal ions. This property makes thioether-containing ligands valuable in catalysis and the synthesis of coordination complexes. nih.gov
In the context of drug design and chemical biology, the thioether moiety serves as a versatile linker and functional group. It is found in important biological molecules like the amino acid methionine and is used as an intermediate in the synthesis of many pharmaceutical compounds. nih.govechemi.com The ability of the thioether group to engage in specific interactions and undergo controlled chemical transformations makes it a valuable component in the molecular architect's toolbox.
Conceptual Frameworks for Investigating 2-[(2-Methoxyethyl)thio]-pyridine
The compound this compound, with the CAS number 511305-48-9, is a molecule that combines the distinct features of both the pyridine ring and the thioether functional group. fluorochem.co.uk The conceptual basis for its investigation lies at the nexus of medicinal chemistry, coordination chemistry, and materials science.
The primary framework for studying this molecule is rooted in the principles of rational drug design. The pyridine ring is a well-established pharmacophore known to interact with a wide range of biological targets. nih.gov The attachment of a flexible thioether side chain at the 2-position introduces new structural and electronic properties. This specific substitution pattern is a common strategy in the synthesis of pyridine derivatives. nih.gov The thioether linkage itself is not merely a spacer; its potential for oxidation to the corresponding sulfoxide and sulfone offers a metabolic pathway and a potential mechanism for bioactivation or detoxification. The terminal methoxy (B1213986) group can influence solubility and provide an additional hydrogen bond acceptor site, potentially modulating the molecule's interaction with biological macromolecules. Research into structurally related thioalkyl pyridine derivatives has revealed promising anticonvulsant and psychotropic properties, providing a rationale for exploring the biological activity of this specific scaffold. nih.gov
A second framework involves its application in coordination chemistry. The molecule possesses two potential coordination sites: the 'hard' nitrogen atom of the pyridine ring and the 'soft' sulfur atom of the thioether. This N,S-bidentate chelation capability makes it a candidate for use as a ligand in the synthesis of metal complexes. Such complexes are often investigated for their catalytic activity. For instance, palladium complexes with pyridine thiol and thioether ligands have been used in catalytic allylic substitution reactions. google.com The specific geometry and electronic properties endowed by the this compound ligand could lead to catalysts with unique selectivity and reactivity.
Finally, the molecule can be viewed through the lens of materials science. The thioether's susceptibility to oxidation suggests its potential use in developing stimuli-responsive polymers or sensors. By integrating this scaffold into a larger molecular system, one could create materials that change their properties (e.g., solubility, conformation) in response to an oxidative environment.
The investigation of this compound is thus driven by the hypothesis that the unique combination of a proven heterocyclic pharmacophore with a functionally versatile side chain will yield a molecule with novel and useful properties, whether as a potential therapeutic agent, a tailored ligand for catalysis, or a building block for advanced materials.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 511305-48-9 | fluorochem.co.uk |
| Molecular Formula | C₈H₁₁NOS | fluorochem.co.uk |
| Molecular Weight | 169.24 g/mol | fluorochem.co.uk |
| Canonical SMILES | COCCSc1ccccn1 | fluorochem.co.uk |
| InChI | InChI=1S/C8H11NOS/c1-10-6-7-11-8-4-2-3-5-9-8/h2-5H,6-7H2,1H3 | fluorochem.co.uk |
| InChI Key | OSUFCDCRGZLOSM-UHFFFAOYSA-N | fluorochem.co.uk |
Table 2: Comparative Physicochemical Properties of Related Pyridine Derivatives
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|---|
| This compound | ![]() |
C₈H₁₁NOS | 169.24 fluorochem.co.uk | Not available |
| 2-(2-Methoxyethyl)pyridine | ![]() |
C₈H₁₁NO | 137.18 synquestlabs.com | 203 echemi.com |
| 2-(Ethylthio)pyridine |
| C₇H₉NS | 139.22 nih.gov | Not available |
Table 3: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-(2-Methoxyethyl)pyridine |
| 2-(Ethylthio)pyridine |
| Pyridine |
| Benzene |
| Acetylene |
| Hydrogen cyanide |
| Sulfoxide |
| Sulfone |
| Hydrogen peroxide |
| Hypochlorite |
| S-adenosylmethionine (SAM) |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyethylsulfanyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-10-6-7-11-8-4-2-3-5-9-8/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUFCDCRGZLOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 2 Methoxyethyl Thio Pyridine and Its Derivatives
Established Synthetic Pathways for Pyridine (B92270) Thioethers
The formation of a carbon-sulfur bond to a pyridine ring can be achieved through several established synthetic methodologies. The most common approaches involve nucleophilic substitution reactions and metal-catalyzed coupling reactions.
Nucleophilic Substitution Approaches for C-S Bond Formation
Nucleophilic substitution is a cornerstone of pyridine thioether synthesis. These reactions typically involve the displacement of a leaving group on the pyridine ring by a sulfur-based nucleophile, or the reaction of a pyridinethiol with an electrophile. Pyridines with a leaving group, such as a halogen, at the 2- or 4-position are particularly susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the resulting anionic intermediate through resonance. chemscene.comgoogle.com
A primary route involves the reaction of a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine, with a thiol in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the pyridine ring. Common bases used for this transformation include sodium hydride, potassium carbonate, and triethylamine. rsc.org Alternatively, pre-formed metal thiolates can be used.
Another widely employed strategy utilizes 2-mercaptopyridine (B119420) (which exists in tautomeric equilibrium with pyridine-2-thione) as the sulfur nucleophile. google.com This compound can be deprotonated by a suitable base to form the pyridinethiolate anion, which then readily reacts with various electrophiles, such as alkyl halides, to furnish the corresponding 2-alkylthiopyridines. rsc.org The synthesis of 2-mercaptopyridine itself can be accomplished by reacting 2-chloropyridine with reagents like sodium hydrosulfide (B80085) or thiourea (B124793). nih.gov A patented method describes the reaction of halopyridines with alkali metal polysulfides to produce mercaptopyridines in high yields. rsc.org
The reaction conditions for these nucleophilic substitutions can be optimized for various substrates. The choice of solvent, base, and temperature can significantly influence the reaction rate and yield.
Coupling Reactions for Pyridine-Sulfur Linkages
In recent years, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-S bonds, including those involving pyridine rings. These methods offer an alternative to traditional nucleophilic substitution and can often tolerate a broader range of functional groups.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation. These reactions typically involve the coupling of a halopyridine with a thiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.comnih.gov While highly effective, the cost of palladium can be a drawback.
Consequently, the development of coupling reactions using more abundant and less expensive metals, such as copper, has gained significant attention. Copper-catalyzed C-S coupling reactions, often referred to as Ullmann-type reactions, provide a viable alternative for the synthesis of pyridine thioethers. nih.gov These reactions typically employ a copper(I) salt as the catalyst, a ligand, and a base to facilitate the coupling of a halopyridine with a thiol.
Specific Synthesis of 2-[(2-Methoxyethyl)thio]-pyridine
The synthesis of the target molecule, this compound, can be efficiently achieved through the nucleophilic substitution pathway, specifically by the S-alkylation of 2-mercaptopyridine with a suitable 2-methoxyethyl halide.
Reagents and Reaction Conditions for Introducing the 2-Methoxyethylthio Group
The key reagents for the synthesis of this compound are 2-mercaptopyridine and a 2-methoxyethyl halide, such as 2-chloroethyl methyl ether or 2-bromoethyl methyl ether. The synthesis of 2-chloroethyl methyl ether can be accomplished by reacting ethylene (B1197577) glycol methyl ether with thionyl chloride. nih.gov
The reaction is typically carried out in the presence of a base to deprotonate the 2-mercaptopyridine, forming the highly nucleophilic sodium or potassium 2-pyridinethiolate. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), or acetone (B3395972) being commonly employed.
A typical reaction setup would involve the following steps:
Dissolving 2-mercaptopyridine in a suitable solvent.
Adding a base to generate the thiolate anion.
Adding the 2-methoxyethyl halide to the reaction mixture.
Stirring the reaction at an appropriate temperature until completion.
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
| Reagent/Condition | Role/Purpose | Common Examples |
| Pyridine Source | Provides the pyridine scaffold | 2-Mercaptopyridine |
| Alkylating Agent | Introduces the 2-methoxyethyl group | 2-Chloroethyl methyl ether, 2-Bromoethyl methyl ether |
| Base | Deprotonates the thiol | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH) |
| Solvent | Dissolves reactants and facilitates reaction | Dimethylformamide (DMF), Acetonitrile (CH₃CN), Acetone |
| Temperature | Influences reaction rate | Room temperature to reflux |
Optimization of Reaction Parameters and Yields
To maximize the yield and purity of this compound, several reaction parameters can be optimized.
Base: The choice and stoichiometry of the base are critical. A strong base like sodium hydride will ensure complete deprotonation of the thiol, which can lead to higher yields. However, weaker bases like potassium carbonate are often sufficient and can be easier to handle.
Solvent: The solvent can influence the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred as they solvate the cation of the base without strongly solvating the nucleophilic thiolate anion.
Temperature: The reaction can often be performed at room temperature, but gentle heating may be required to increase the reaction rate. Higher temperatures should be used with caution to avoid potential side reactions.
Reaction Time: The reaction time should be sufficient to allow for complete conversion of the starting materials. Monitoring the reaction by TLC is a practical way to determine the optimal reaction time.
By carefully controlling these parameters, high yields of the desired product can be achieved.
| Parameter | Effect on Reaction | Optimization Strategy |
| Base Strength | Stronger bases lead to faster and more complete thiolate formation. | Use of NaH for high reactivity, or K₂CO₃ for milder conditions. |
| Solvent Polarity | Polar aprotic solvents favor SN2 reactions. | Employ DMF or acetonitrile for optimal results. |
| Temperature | Higher temperatures increase reaction rate but may promote side reactions. | Start at room temperature and gently heat if necessary, monitoring for byproducts. |
| Concentration | Higher concentrations can increase the reaction rate. | Maintain a reasonable concentration to ensure good mixing and avoid precipitation. |
Derivatization Strategies for this compound Analogues
The this compound scaffold offers several positions for derivatization, allowing for the synthesis of a library of analogues with potentially diverse properties. These modifications can be broadly categorized into functionalization of the pyridine ring and modification of the alkylthio side chain.
Functionalization of the Pyridine Ring:
The pyridine ring can be functionalized through various reactions, although the electron-donating nature of the thioether substituent can influence the regioselectivity of these transformations.
Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, the thioether group can activate the ring towards electrophilic substitution. However, these reactions often require harsh conditions and may lead to mixtures of products.
Oxidation of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This modification can alter the electronic properties of the ring and serve as a handle for further functionalization.
Metalation and Cross-Coupling: Directed ortho-metalation (DoM) can be a powerful strategy for functionalizing the pyridine ring at the C3 position. Subsequent reaction with various electrophiles can introduce a wide range of substituents. Additionally, palladium-catalyzed C-H activation/functionalization reactions offer modern approaches to introduce new groups at specific positions on the pyridine ring.
Modification of the Alkylthio Side Chain:
The 2-methoxyethylthio side chain also presents opportunities for chemical modification.
Oxidation of the Sulfur Atom: The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation significantly alters the polarity and electronic properties of the molecule.
Cleavage and Re-functionalization: The C-S bond can be cleaved under certain conditions, allowing for the introduction of different alkyl or aryl groups at the sulfur atom.
Modification of the Methoxy (B1213986) Group: The terminal methyl ether could potentially be demethylated to reveal a hydroxyl group, which can then be further functionalized through esterification, etherification, or other reactions.
These derivatization strategies provide a versatile toolkit for the synthesis of a wide array of this compound analogues, enabling the exploration of their chemical and physical properties.
Synthetic Routes to this compound and Its Analogs
The synthesis of this compound and its derivatives is a key area of interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. The primary strategies for their synthesis and further elaboration involve modifications to the pyridine ring, functionalization of the thioether side chain, and the construction of novel heterocyclic systems incorporating the core this compound structure.
Modification of the Pyridine Ring System
Modifications to the pyridine ring of this compound are crucial for tuning the electronic properties and biological activity of the resulting molecules. These modifications often involve the introduction of various substituents at different positions on the pyridine ring.
A common precursor for these syntheses is 2-mercaptopyridine (also known as pyridine-2-thiol). innospk.comwikipedia.org This starting material can be synthesized by heating 2-chloropyridine with calcium hydrogen sulfide (B99878) or, more conveniently, through the reaction of 2-chloropyridine with thiourea followed by hydrolysis. wikipedia.org The resulting 2-mercaptopyridine exists in a tautomeric equilibrium with its thione form, pyridine-2-thione. innospk.comwikipedia.org
Once 2-mercaptopyridine is obtained, the thioether linkage can be formed through S-alkylation with a suitable electrophile, such as 2-methoxyethyl halide. Further modifications can then be made to the pyridine ring. For instance, the introduction of amino groups, phenyl groups, and other functionalities has been reported to yield derivatives with significant biological potential, including anticonvulsant and anxiolytic activities. nih.gov
The table below summarizes some of the key starting materials and the resulting modified pyridine derivatives.
| Starting Material | Reagents and Conditions | Modified Pyridine Derivative | Reference |
| 2-Chloropyridine | 1. Ca(HS)₂, heat or 2. Thiourea, EtOH, aq. NH₃ | 2-Mercaptopyridine | wikipedia.org |
| 6-amino-4-phenyl-2-thio-2H-thiopyran-5-carboxylic acid ethyl ester | Various | 6-cycloamino-2-thioalkyl-4-phenylnicotinate derivatives | nih.gov |
Functionalization at the Thioether Side Chain
Another important synthetic strategy involves the functionalization of the thioether side chain. This approach allows for the introduction of a wide range of chemical moieties, which can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.
A common method for side-chain functionalization begins with a pre-functionalized thioether or involves post-synthetic modification of the side chain. For example, starting with a bromoalkyl-substituted thiophene (B33073), various functional groups like carboxylic acids, amines, and thiols can be introduced through nucleophilic substitution reactions. cmu.edu
In the context of this compound, the methoxy group on the side chain can be a precursor for other functionalities. For instance, demethylation could yield a hydroxyl group, which can be further derivatized. Alternatively, the entire 2-methoxyethyl group can be introduced by reacting 2-mercaptopyridine with 2-methoxyethyl halide.
The following table outlines examples of side-chain functionalization on related thioether compounds.
| Starting Thioether | Reagents and Conditions | Functionalized Product | Reference |
| Poly[3-(6-bromoalkyl)thiophene] | 1. NaN₃, DMF, reflux; 2. LAH | Poly(3-hexylamine thiophene) | cmu.edu |
| Poly[3-(6-bromoalkyl)thiophene] | 1. Potassium thioacetate; 2. LAH | Poly(3-hexylthiol thiophene) | cmu.edu |
Synthesis of Heterocyclic Compounds Incorporating this compound Moieties
The this compound scaffold can be incorporated into larger, more complex heterocyclic systems. This is often achieved by using the pyridine or the thioether moiety as a building block in cyclization reactions.
For example, 2-mercaptopyrimidine, a related heterocyclic thiol, can be used as a starting material for the synthesis of various fused heterocyclic systems. Reactions with reagents like maleic anhydride (B1165640) or chloroacetic acid followed by condensation with other bifunctional molecules can lead to the formation of pyridazine (B1198779) and triazole derivatives, respectively. researchgate.net These strategies highlight the versatility of the 2-thio-heterocycle motif in constructing diverse chemical libraries. sciforum.net
Similarly, the pyridine ring itself can undergo transformations to form other heterocyclic structures. For instance, under specific conditions, pyridines can be converted to thiophenes. researchgate.net While not a direct synthesis of a fused system, this demonstrates the potential for skeletal editing of the pyridine ring.
The table below provides examples of the synthesis of heterocyclic compounds from related 2-mercapto-heterocycles.
| Starting Heterocycle | Reagents and Conditions | Resulting Heterocyclic System | Reference |
| 2-Mercaptopyrimidine | 1. Hydrazine hydrate; 2. Maleic anhydride | 1-(Pyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione | researchgate.net |
| 2-Mercaptopyrimidine | 1. Ethyl chloroacetate; 2. Thiosemicarbazide, NaOH | 1,2,4-Triazole derivative | researchgate.net |
Reaction Mechanisms and Chemical Transformations of 2 2 Methoxyethyl Thio Pyridine
Investigation of Nucleophilic and Electrophilic Reactivity at the Pyridine (B92270) Core
The pyridine core of 2-[(2-Methoxyethyl)thio]-pyridine presents a fascinating case study in heterocyclic reactivity. The presence of the electron-donating thioether group significantly modulates the electronic properties of the aromatic ring, influencing the behavior of both the ring nitrogen and the carbon atoms.
The nitrogen atom in the pyridine ring of this compound retains its characteristic nucleophilic and basic properties. It can readily participate in reactions with electrophiles, such as protonation by acids to form pyridinium (B92312) salts. The lone pair of electrons on the nitrogen is also available for coordination with metal centers, allowing this compound to act as a ligand in coordination chemistry.
Furthermore, the nitrogen atom can be targeted by alkylating agents. For instance, reaction with an alkyl halide (R-X) would be expected to yield the corresponding N-alkylpyridinium halide. This reactivity is a fundamental characteristic of pyridines and is anticipated to be preserved in this molecule.
The 2-[(2-Methoxyethyl)thio]- substituent has a pronounced effect on the reactivity of the pyridine ring towards electrophilic aromatic substitution. The sulfur atom, through resonance, can donate electron density to the pyridine ring, thereby activating it towards electrophilic attack. This activating effect is most pronounced at the positions ortho and para to the substituent. In the case of 2-substituted pyridines, this directs incoming electrophiles primarily to the 3- and 5-positions.
The table below summarizes the expected regiochemical outcome of electrophilic substitution on this compound.
| Electrophilic Reagent | Expected Major Product(s) |
| Nitrating Mixture (HNO₃/H₂SO₄) | 2-[(2-Methoxyethyl)thio]-3-nitropyridine and 2-[(2-Methoxyethyl)thio]-5-nitropyridine |
| Bromine (Br₂) | 2-[(2-Methoxyethyl)thio]-3-bromopyridine and 2-[(2-Methoxyethyl)thio]-5-bromopyridine |
| Acylating Agent (e.g., Ac₂O) | Friedel-Crafts acylation is generally difficult on pyridines. |
Transformations Involving the Thioether Linkage
The sulfur atom of the thioether group is susceptible to oxidation by a variety of oxidizing agents. The extent of oxidation can be controlled by the choice of reagent and reaction conditions, leading to the formation of the corresponding sulfoxide (B87167) or sulfone.
Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂), are typically employed for the selective oxidation to the sulfoxide, 2-[(2-Methoxyethyl)sulfinyl]-pyridine. Stronger oxidizing agents, such as excess hydrogen peroxide or potassium permanganate (B83412) (KMnO₄), will further oxidize the sulfur to the sulfone, 2-[(2-Methoxyethyl)sulfonyl]-pyridine.
The table below provides an overview of the oxidation products of this compound.
| Oxidizing Agent | Product |
| Sodium Periodate (NaIO₄) | 2-[(2-Methoxyethyl)sulfinyl]-pyridine |
| Hydrogen Peroxide (H₂O₂, 1 equiv.) | 2-[(2-Methoxyethyl)sulfinyl]-pyridine |
| Potassium Permanganate (KMnO₄) | 2-[(2-Methoxyethyl)sulfonyl]-pyridine |
| Hydrogen Peroxide (H₂O₂, excess) | 2-[(2-Methoxyethyl)sulfonyl]-pyridine |
The thioether bond in this compound can be cleaved under reductive or specific chemical conditions. For example, treatment with reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction) can lead to the cleavage of the C-S bond, yielding pyridine-2-thiol (B7724439) and 2-methoxyethane.
Rearrangement reactions involving the thioether linkage are less common but can be induced under certain thermal or photochemical conditions. However, specific examples for this compound are not extensively documented in the literature.
Reactivity of the Methoxyethyl Moiety
The methoxyethyl group in this compound is generally the most chemically inert part of the molecule under typical reaction conditions. The ether linkage is stable to many reagents that would transform the pyridine ring or the thioether group.
However, under strongly acidic conditions, the ether bond can be cleaved. For instance, reaction with a strong acid like hydroiodic acid (HI) would be expected to cleave the ether, yielding 2-(2-hydroxyethylthio)pyridine and methyl iodide. This reaction proceeds via a nucleophilic substitution mechanism at the methyl group.
Ether Cleavage Reactions
The cleavage of the ether bond in this compound, specifically the methyl ether, is a critical transformation that allows for the introduction of a hydroxyl group. This reaction is typically achieved under strong acidic conditions or with the use of potent Lewis acids.
One of the most effective and widely used reagents for the cleavage of methyl ethers is boron tribromide (BBr₃). researchgate.netnih.gov The reaction proceeds through the formation of an adduct between the Lewis acidic boron atom and the ether oxygen. This initial step activates the ether for nucleophilic attack. While the precise mechanism can be complex and dependent on the substrate, for a primary methyl ether like the one in this compound, the reaction likely follows an Sₙ2 pathway. researchgate.net In this mechanism, a bromide ion, either from BBr₃ itself or from another BBr₃-ether adduct, attacks the methyl group, leading to the cleavage of the carbon-oxygen bond. The reaction is typically performed in an inert solvent, such as dichloromethane, at low temperatures to control its reactivity. researchgate.net Subsequent workup with water hydrolyzes the resulting boron-containing intermediates to yield the desired alcohol, 2-[(2-hydroxyethyl)thio]-pyridine, and methyl bromide.
Another common method for ether cleavage involves the use of strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). researchgate.net These reactions also proceed via an Sₙ2 mechanism for primary ethers. researchgate.net The first step is the protonation of the ether oxygen by the strong acid, which converts the methoxy (B1213986) group into a good leaving group (methanol). The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl carbon and displacing the protonated hydroxyl group. This process results in the formation of 2-[(2-hydroxyethyl)thio]-pyridine and the corresponding methyl halide. The choice between HBr and HI often depends on the desired reactivity, with HI generally being a stronger nucleophile.
The table below summarizes the expected ether cleavage reactions of this compound.
| Reagent | Expected Product | Mechanism |
| Boron Tribromide (BBr₃) | 2-[(2-hydroxyethyl)thio]-pyridine | Sₙ2 |
| Hydrobromic Acid (HBr) | 2-[(2-hydroxyethyl)thio]-pyridine | Sₙ2 |
| Hydroiodic Acid (HI) | 2-[(2-hydroxyethyl)thio]-pyridine | Sₙ2 |
Functional Group Interconversions on the Methoxyethyl Chain
Beyond ether cleavage, the methoxyethyl chain of this compound can undergo other functional group interconversions. A key transformation is the oxidation of the sulfur atom.
The thioether group is susceptible to oxidation, which can lead to the formation of either a sulfoxide or a sulfone, depending on the reaction conditions and the strength of the oxidizing agent. masterorganicchemistry.com For the selective oxidation of a thioether to a sulfoxide, milder oxidizing agents are typically employed. A common and environmentally friendly method involves the use of hydrogen peroxide in a suitable solvent, such as acetic acid. nih.gov This system allows for a high degree of selectivity, minimizing the over-oxidation to the sulfone. nih.gov The reaction is generally carried out at room temperature and provides the sulfoxide product in high yield. nih.gov
The resulting sulfoxide, 2-[(2-methoxyethyl)sulfinyl]-pyridine, is a valuable intermediate in its own right, as the sulfoxide group can act as a chiral auxiliary or be used in further synthetic manipulations. If the complete oxidation to the sulfone is desired, stronger oxidizing agents or more forcing reaction conditions can be applied.
The table below outlines the key functional group interconversion on the methoxyethyl chain.
| Reagent | Expected Product | Transformation |
| Hydrogen Peroxide / Acetic Acid | 2-[(2-methoxyethyl)sulfinyl]-pyridine | Oxidation of Thioether |
Computational and Theoretical Studies on 2 2 Methoxyethyl Thio Pyridine and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties that govern the behavior of molecules. For 2-[(2-Methoxyethyl)thio]-pyridine and its analogues, these methods offer a window into their intrinsic reactivity and intramolecular interactions.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) has become a important tool for the accurate prediction of molecular geometries and energy landscapes of organic compounds. researchgate.net For derivatives of pyridine (B92270), DFT calculations, often using functionals like B3LYP, have been successfully employed to determine optimized geometries, including bond lengths, bond angles, and dihedral angles. nih.govmdpi.com In the case of 2-substituted pyridines, the nature of the substituent at the C2 position significantly influences the geometry of the pyridine ring. For instance, studies on 2-nitropyridine-N-oxide have shown that the introduction of a substituent at the ortho position can lead to minor but discernible changes in the ring's bond lengths and angles. nih.gov
The energy landscape of such molecules is characterized by rotational barriers around the C2-S and S-C bonds. DFT calculations can map these energy landscapes, identifying the most stable conformers and the transition states that separate them. For example, in 2-(fluoromethyl)pyridine (B67307), the transition state for the rotation of the CH2F group was calculated to be significantly higher in energy than the stable anti rotamer. nih.gov A similar approach can be applied to understand the rotational barriers and conformational energetics of the flexible methoxyethyl side chain in this compound.
Table 1: Representative DFT-Calculated Geometrical Parameters for Pyridine Derivatives
| Compound | Method/Basis Set | Bond/Angle | Calculated Value |
| 2-Nitropyridine-N-oxide | MP2/aug-cc-pVDZ | N-O bond length | ~1.25 Å |
| 2-Nitropyridine-N-oxide | MP2/aug-cc-pVDZ | C2-N1-C6 angle | ~118° |
| 2-(Fluoromethyl)pyridine | MP2/6-31G** | Cα-F bond | Coplanar with ring |
Note: This table presents illustrative data from related compounds to indicate the type of information obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) playing central roles. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. rsc.org
For pyridine derivatives, the distribution and energies of the frontier orbitals are significantly influenced by the nature and position of substituents. In a study of 2,2'-bipyridine (B1663995) and its derivatives, it was found that electron-donating groups like -NH2 can raise the HOMO energy level, thereby decreasing the HOMO-LUMO gap and increasing reactivity. researchgate.net In another example, for 8-chloro-3-((3-chlorobenzyl)thio)- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine, the HOMO was found to be located on the triazolopyridine ring, the benzene (B151609) ring, and the thioether group, while the LUMO was mainly on the triazolopyridine ring, indicating a charge transfer character upon excitation. researchgate.net
For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the pyridine π-system, making it susceptible to electrophilic attack. The LUMO is likely to be a π* orbital of the pyridine ring. The presence of the electron-donating thioether and methoxy (B1213986) groups would be expected to raise the HOMO energy compared to unsubstituted pyridine, thus narrowing the HOMO-LUMO gap and enhancing its reactivity.
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Pyridyl Thioether Analogue
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
| 8-chloro-3-((3-chlorobenzyl)thio)- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine | DFT/B3LYP | - | - | 4.89 |
Note: The energy gap is presented in Hartree in the source and converted here for consistency. This data is for an analogous compound and serves as an example. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular interactions, such as hyperconjugation and steric effects, by analyzing the delocalization of electron density between filled and unfilled orbitals. This method provides a quantitative description of the Lewis-like chemical bonding and the stabilizing effects of orbital interactions.
In a study of 2-nitropyridine-N-oxide derivatives, NBO analysis provided clear evidence for the electronic interplay between the substituent, the nitro group, and the heterocyclic ring, as well as the weakness of the C-NO2 bond. nih.gov For molecules with potential for intramolecular hydrogen bonding or other through-space interactions, NBO analysis can quantify the strength of these interactions.
Molecular Modeling and Conformation Analysis
The flexibility of the methoxyethylthio side chain in this compound gives rise to a complex conformational landscape. Molecular modeling techniques are essential for exploring this landscape and understanding the molecule's dynamic behavior.
Conformational Preferences and Energy Minima
The conformational preferences of molecules are determined by a delicate balance of steric and electronic effects. For 2-substituted pyridines, the orientation of the substituent relative to the pyridine ring is a critical factor. As mentioned earlier, studies on 2-(fluoromethyl)pyridine and 2-(alkoxymethyl)pyridines have shown a strong preference for a planar conformation where the substituent's key bond is anti to the ring nitrogen. nih.gov This preference is attributed to favorable stereoelectronic interactions, such as the anomeric effect. It is highly probable that the C2-S-C-C backbone of this compound adopts a similar preferred orientation.
The flexibility of the ethyl and methoxy groups introduces additional rotational degrees of freedom, leading to multiple possible conformers. Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers and determine their relative stabilities. The energy minima on the potential energy surface correspond to these stable conformers. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. mdpi.comresearchgate.net MD simulations can provide insights into the conformational flexibility, solvent effects, and the time-averaged behavior of this compound.
By simulating the molecule in a solvent box, one can observe the transitions between different conformations and understand the dynamics of the flexible side chain. MD simulations can reveal how the methoxyethylthio group explores its conformational space and how its flexibility might be influenced by interactions with the solvent. For instance, in aqueous solution, the ether oxygen may form hydrogen bonds with water molecules, which could affect the conformational equilibrium. Such simulations are crucial for understanding the behavior of the molecule in a realistic chemical environment. While specific MD studies on this compound are not available, the methodology has been widely applied to study the dynamics of flexible molecules in solution. nih.gov
Reaction Mechanism Elucidation via Computational Methods
Computational methods are powerful for mapping out the intricate details of chemical reactions, including the identification of transient species like transition states and the charting of the reaction pathway.
Transition State Characterization
The transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The characterization of this state is crucial for understanding the kinetics and mechanism of a reaction. For pyridine-thione and pyridine-thiol tautomerism, which is relevant to the reactivity of 2-thiopyridine derivatives, computational studies have been employed to determine the energy of the intramolecular transition state. acs.orgresearchgate.net For the tautomerization between 2-pyridinethione (2S) and 2-pyridinethiol (2SH), the intramolecular transition state (2TS*) is calculated to be significantly higher in energy, around 25 to 30 kcal/mol, than either of the tautomers. acs.orgresearchgate.net This high energy barrier suggests that the tautomerization is more likely to proceed through a lower-energy pathway, such as via a hydrogen-bonded dimer. acs.orgresearchgate.net
In a study of related group 2 complexes with a thiopyridyl scorpionate ligand, density functional theory (DFT) calculations were used to investigate unexpected reaction pathways involving the cleavage of C-S bonds. A transition state for the migration of a butyl group was located and characterized, revealing a distorted trigonal bipyramidal geometry. st-andrews.ac.uk These examples highlight the capability of computational methods to identify and characterize the critical transition state structures that govern reaction outcomes.
Reaction Coordinate Mapping
Reaction coordinate mapping is a technique used to visualize the energetic landscape of a chemical reaction, connecting reactants, transition states, and products. hw.ac.uk This mapping provides a comprehensive view of the entire reaction pathway. The reaction coordinate itself is a collective variable that represents the progress of the reaction. arxiv.orgresearchgate.netresearchgate.net By calculating the energy of the system at various points along this coordinate, a potential energy surface can be constructed.
While direct experimental observation of the entire reaction coordinate can be challenging, computational methods allow for its detailed exploration. hw.ac.uk This is particularly useful for understanding complex, multi-step reactions or for studying the dynamics of photochemical processes where molecules are in excited states. hw.ac.uk The reaction-coordinate mapping technique can be applied to study complex quantum dissipative dynamics in structured environments by modeling the system with an 'augmented system' that includes a chosen collective environmental coordinate. arxiv.orgresearchgate.netresearchgate.net
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Computational approaches have become central to modern SAR exploration, providing systematic and quantitative methods to analyze these relationships. nih.govdeepdyve.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by correlating physicochemical properties or calculated molecular descriptors of the compounds with their measured activities. nih.gov
QSAR models are valuable tools for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.govnih.gov For instance, QSAR models have been developed for thiophene (B33073) and imidazopyridine derivatives to predict their inhibitory activity against Polo-Like Kinase 1 (PLK1). nih.gov In another study, QSAR analysis of pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors was performed using multiple linear regression (MLR) and artificial neural network (ANN) methods. nih.gov The statistical quality of a QSAR model is assessed using various parameters, as shown in the table below.
| Statistical Parameter | Description |
| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal cross-validation. |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). |
These models, once validated, can be used to screen virtual libraries of compounds and identify potential new leads. The applicability domain of a QSAR model defines the chemical space for which the model is expected to make reliable predictions. nih.gov
In Silico Screening and Virtual Ligand Design
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.netnih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally. researchgate.net
Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based methods rely on the knowledge of active compounds to identify others with similar properties. Structure-based methods, such as molecular docking, use the three-dimensional structure of the target to predict the binding mode and affinity of potential ligands. nih.govresearchgate.netnih.gov
In the context of pyridine and pyrimidine derivatives, in silico studies, including molecular docking, have been used to gain insights into their binding modes with targets like human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). nih.gov These studies help in the rational design of new derivatives with improved potency and selectivity. nih.gov For example, the design of novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as dual EGFR/VEGFR-2 inhibitors was guided by the pharmacophoric requirements of both targets. nih.gov The process of virtual ligand design involves iteratively modifying the structure of a ligand in silico and evaluating its predicted binding affinity to optimize its interaction with the target.
Mechanistic Investigations of Bioactivity Potential for 2 2 Methoxyethyl Thio Pyridine Scaffolds
Theoretical Frameworks for Elucidating Bioactivity
To predict and understand the biological potential of 2-[(2-Methoxyethyl)thio]-pyridine and its derivatives, researchers employ a variety of computational and experimental techniques.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in identifying potential biological targets and understanding the binding modes of pyridine (B92270) thioether derivatives. For instance, molecular docking studies have been used to investigate the interaction of pyridine-containing compounds with various protein targets. nih.gov
In the context of antitubercular drug discovery, molecular docking has been employed to show that pyridine-2-methylamine derivatives can bind effectively to the active pocket of the Mycobacterial membrane protein Large 3 (MmpL3). nih.gov These studies revealed that the six-membered aromatic heterocycle of pyridine can form favorable π-π stacking interactions with specific amino acid residues, such as Y646, within the MmpL3 binding site. nih.gov Similarly, docking studies of pyridine-thiazole hybrids have been conducted to understand their interactions with target proteins, demonstrating a good correlation between docking scores and observed biological activity. acs.orgnih.gov Computational analyses of Pd(II) complexes with pyridine-thioether ligands have also utilized molecular docking to predict their binding affinities to SARS-CoV-2 target proteins, with results indicating strong interactions with the papain-like protease. nih.gov
Receptor Binding and Molecular Recognition Studies
Receptor binding assays are experimental techniques used to measure the affinity of a ligand for a specific receptor. These studies are essential for validating the predictions made by molecular docking and for quantifying the interaction between a compound and its biological target. For pyridine thioether derivatives, these studies help in understanding how they recognize and bind to specific receptors, which is a critical step in elucidating their mechanism of action.
Enzyme Inhibition/Activation Mechanisms
Many bioactive compounds exert their effects by modulating the activity of enzymes. Pyridine and its derivatives have been shown to inhibit various enzymes. ashdin.com For example, some pyridine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. The inhibitory mechanism often involves the binding of the pyridine derivative to the active site of the enzyme, thereby blocking the access of the natural substrate.
In the case of antitubercular agents, pyridine-2-methylamine derivatives have been shown to target and inhibit MmpL3, a protein essential for the transport of mycolic acids in Mycobacterium tuberculosis. nih.govnih.gov The inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial death. researchgate.net Furthermore, some pyridine-4-one derivatives are believed to exert their anti-inflammatory effects by chelating iron, which is a necessary cofactor for enzymes like cyclooxygenase and lipoxygenase that are involved in the inflammatory pathway. researchgate.net
Structure-Mechanism Relationships in Bioactive Analogues of Pyridine Thioethers
The biological activity of pyridine thioether derivatives is intrinsically linked to their chemical structure. By systematically modifying the structure and observing the corresponding changes in activity, researchers can establish structure-activity relationships (SAR) and gain insights into the underlying mechanisms. nih.gov
Analysis of Derivatives Exhibiting Specific Mechanistic Pathways
Auxin-like Activity: Certain pyridine derivatives have demonstrated auxin-like activity, stimulating plant growth and development. biosciencejournals.comscispace.comresearchgate.net Studies on various heterocyclic compounds, including those with a pyridine core, have shown that they can promote adventitious root formation in a manner similar to the natural auxin, indole-3-acetic acid (IAA). biosciencejournals.comresearchgate.netresearchgate.net The specific structural features responsible for this activity are still under investigation, but the presence of the pyridine ring appears to be a key determinant. biosciencejournals.com
Anti-inflammatory Properties: Pyridine derivatives have been investigated for their anti-inflammatory potential. acs.orgnih.govresearchgate.netresearchgate.net The mechanism of action for some of these compounds is thought to involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX). nih.govashdin.com For instance, pyridine-thiazole based hydrazides have shown significant in vitro anti-inflammatory activity, which was further supported by in silico molecular docking studies indicating their potential to inhibit COX enzymes. nih.gov The presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring of these derivatives appears to enhance their anti-inflammatory effects. nih.gov
Antimicrobial Activity: A wide range of pyridine derivatives, including pyridine thioethers, have been synthesized and evaluated for their antimicrobial properties. nih.govnih.gov These compounds have shown activity against various bacterial and fungal strains. nih.govnih.gov The antimicrobial mechanism can vary, but for some pyridine-thiazole derivatives, it is suggested that the presence of a hydroxyl group on an aromatic ring or a heterocyclic moiety enhances their activity. nih.gov
Anticancer Properties: The pyridine scaffold is a common feature in many anticancer drugs and experimental agents. nih.govnih.govnih.gov Pyridine-urea derivatives, for example, have shown potent antiproliferative activity against various cancer cell lines. nih.gov The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the VEGFR-2 pathway, which is crucial for tumor angiogenesis. nih.gov The cytotoxic effects of some pyridine-thiazole hybrids are thought to be related to their ability to induce genetic instability in tumor cells. mdpi.com
Catalytic Applications and Material Science Potential of 2 2 Methoxyethyl Thio Pyridine Derivatives
Integration into Novel Materials and Nanostructures
Chelation and Complexation Properties for Metal Ion Sequestration
The ability of 2-[(2-Methoxyethyl)thio]-pyridine and its analogs to act as effective chelating agents stems from the cooperative binding of the pyridine (B92270) nitrogen and the thioether sulfur to a metal center. This bidentate chelation can lead to the formation of stable metallacyclic rings, a critical feature for the selective sequestration of metal ions. The presence of the ether oxygen in the methoxyethyl group can also play a role in coordination, potentially leading to tridentate binding, which would further enhance the stability of the resulting metal complexes.
Research on analogous pyridine-thioether ligands has demonstrated their capacity to coordinate with a range of transition metals, including but not limited to copper(II), palladium(II), and platinum(II). The stability of these complexes is influenced by several factors, such as the nature of the metal ion, the solvent system, and the presence of other coordinating ligands. While specific stability constant data for this compound complexes are not extensively documented in publicly available literature, data from structurally related pyridine-based chelators provide valuable insights into their potential efficacy. For instance, pyridine-2,6-bis(monothiocarboxylic acid) has been shown to form a highly stable complex with Fe(III) with a stability constant (log β) of 33.36, while its complex with Fe(II) is significantly less stable (log β = 12). nih.gov This highlights the potential for selective metal ion binding based on the oxidation state of the metal.
The coordination geometry of these complexes is typically distorted square planar or octahedral, depending on the coordination number of the metal and the stoichiometry of the ligand. nih.govrsc.org The flexibility of the methoxyethyl chain in this compound allows it to adapt to the preferred coordination geometry of different metal ions, making it a versatile ligand for sequestration applications.
Table 1: Representative Stability Constants (log β) for Metal Complexes with Analogous Pyridine-Based Ligands
| Metal Ion | Ligand | Stability Constant (log β) |
| Fe(III) | Pyridine-2,6-bis(monothiocarboxylic acid) | 33.36 nih.gov |
| Fe(II) | Pyridine-2,6-bis(monothiocarboxylic acid) | 12 nih.gov |
| Cu(II) | Pyrimidine (B1678525) and Sulphonamide Drugs | ~5-10 researchgate.net |
| Ni(II) | Pyrimidine and Sulphonamide Drugs | ~4-6 researchgate.net |
| Co(II) | Pyrimidine and Sulphonamide Drugs | ~4-5 researchgate.net |
| Zn(II) | Pyrimidine and Sulphonamide Drugs | ~4-5 researchgate.net |
Note: This table presents data for analogous ligand systems to illustrate the typical range of stability constants and is not specific to this compound due to the lack of available data.
Self-Assembly Studies and Supramolecular Chemistry
The structural features of this compound derivatives make them excellent candidates for the construction of well-defined supramolecular architectures. The directional nature of the pyridine ring and the coordinating ability of the thioether and methoxy (B1213986) groups can be exploited to guide the self-assembly of these molecules into complex, higher-order structures.
One prominent area of application is the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The thiol group in related pyridine-terminated thiols has been shown to form a strong Au-S bond, leading to the formation of highly ordered and densely packed monolayers. acs.org In these assemblies, the pyridine units can be oriented in a controlled manner, presenting a functionalized surface with specific chemical properties. The orientation of the aromatic moiety is often nearly perpendicular to the surface. acs.org Such organized structures are of great interest for the development of sensors, molecular electronics, and platforms for controlled biological interactions.
Furthermore, the coordination of this compound derivatives with metal ions can be utilized as a driving force for the self-assembly of coordination polymers and discrete supramolecular cages. The geometry of the resulting assembly is dictated by the coordination preference of the metal ion and the steric and electronic properties of the ligand. For example, linear coordination polymers can be formed when a metal ion with a linear coordination preference is used, while more complex three-dimensional networks can be achieved with metal ions that favor octahedral or tetrahedral geometries. researchgate.net The resulting supramolecular structures can exhibit interesting properties, such as porosity for gas storage or host-guest chemistry, and can also serve as templates for the synthesis of nanomaterials.
Table 2: Examples of Supramolecular Structures from Analogous Pyridine Derivatives
| Derivative Type | Assembly Type | Driving Force | Potential Application |
| Pyridine-terminated thiol | Self-Assembled Monolayer (SAM) | Au-S bonding, π-π stacking | Sensors, Molecular Electronics acs.orgrsc.org |
| Pyridine-functionalized building blocks | Coordination Polymers | Metal-ligand coordination | Gas Storage, Catalysis researchgate.net |
| Bipyridine-based ligands | Metallosupramolecular Cages | Metal-ligand coordination | Host-Guest Chemistry, Drug Delivery |
Note: This table provides examples from analogous systems to illustrate the potential of this compound derivatives in supramolecular chemistry.
Future Directions and Emerging Research Trends
Development of Novel Synthetic Routes for Advanced Analogues
The synthesis of pyridine (B92270) derivatives is a cornerstone of medicinal and materials chemistry. semanticscholar.org While classical methods for creating substituted pyridines exist, the focus is shifting towards more efficient, atom-economical, and versatile strategies to generate advanced analogues of 2-[(2-Methoxyethyl)thio]-pyridine. semanticscholar.orgnih.gov The development of such routes is critical for building libraries of compounds for screening and discovering molecules with tailored properties.
Recent advancements in synthetic methodology offer promising avenues. For instance, one-pot multicomponent reactions are being explored for the synthesis of complex pyridine-thiophene hybrids, which combine experimental synthesis with computational analysis to enhance potency and pharmacokinetic profiles. niscpr.res.inniscpr.res.in This approach allows for the construction of intricate molecular architectures from simple precursors in a single step, which is highly efficient. niscpr.res.in Similarly, catalyst-free tandem reactions, such as those involving nucleophilic substitution and intramolecular thiosulfonylation, are emerging as powerful tools for creating cyclic sulfides, including various medium-sized and macrocyclic thioethers. acs.org These methods avoid the need for potentially toxic metal catalysts and can be used to construct a wide array of sulfur-containing rings. acs.org
Other innovative strategies include the skeletal editing of pyridines to create entirely different heterocyclic systems, such as thiophenes, using elemental sulfur. researchgate.net This highlights a move towards transformative synthesis where one core structure can be converted into another. Furthermore, new methods for the regiodivergent alkylation of the pyridine ring allow for precise control over the substitution pattern, enabling the synthesis of complex, differentially substituted pyridine derivatives. acs.org The reaction of 2-chloropyridine (B119429) with thiourea (B124793) provides a convenient route to the parent 2-mercaptopyridine (B119420), which is a key precursor for thioether derivatives. wikipedia.org These advanced synthetic methods are crucial for accessing novel analogues of this compound with diverse functionalities.
A summary of emerging synthetic strategies is presented below:
| Synthetic Strategy | Description | Potential Application for Analogues | Reference(s) |
| Multicomponent Reactions | Combination of three or more starting materials in a single reaction vessel to form a complex product that contains significant portions of all reactants. | Efficient synthesis of highly functionalized pyridine-thiophene and pyrimidine-pyridine hybrids. | niscpr.res.inniscpr.res.inimist.ma |
| Tandem/Cascade Reactions | A sequence of intramolecular reactions that occur consecutively in one pot, often initiated by a single event. | Catalyst-free construction of medium and large thioether-containing macrocycles. | acs.org |
| Skeletal Editing | Transformation of a core heterocyclic ring into a different one. | Conversion of a pyridine core into other valuable heterocycles like thiophenes. | researchgate.net |
| Regiodivergent Functionalization | Selective introduction of functional groups at different positions of the pyridine ring by altering reaction conditions or reagents. | Precise synthesis of complex 2,4-dialkylated pyridines and other specifically substituted analogues. | acs.org |
| [4+2] Cyclocondensation | Reactions involving the combination of a four-atom and a two-atom component to form a six-membered ring. | Synthesis of 2-thioxopyrimidines and their annulated derivatives which are structurally related to pyridine thioethers. | nih.gov |
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govmdpi.com These computational tools can significantly accelerate the identification of promising new compounds by analyzing vast datasets and predicting molecular properties, thereby reducing the time and cost associated with traditional experimental screening. nih.govresearchgate.net
For the discovery of advanced analogues of this compound, AI and ML can be applied in several key areas:
Virtual Screening: AI algorithms can screen massive virtual libraries of compounds to identify those most likely to interact with a specific biological target. nih.gov This process prioritizes molecules for synthesis and experimental testing, increasing the efficiency of the discovery pipeline. nih.gov
Property Prediction: Machine learning models can be trained to predict a wide range of physicochemical and biological properties, including solubility, toxicity, bioavailability (ADME), and bioactivity. nih.govcrimsonpublishers.com This allows researchers to focus on candidates with desirable drug-like properties from the earliest stages of design. crimsonpublishers.com
De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with optimized properties tailored to a specific target. crimsonpublishers.comnih.gov These models can explore a vast chemical space to propose novel structures that may not be conceived through traditional medicinal chemistry approaches. nih.gov
Recent studies have already demonstrated the utility of computational approaches for related pyridine derivatives. Molecular docking, a technique to predict the binding orientation of a molecule to a target, has been used to evaluate pyridine-thiophene clubbed pyrazoline and pyrimidine (B1678525) hybrids, revealing promising binding affinities to microbial enzymes. niscpr.res.inniscpr.res.inimist.ma These in silico studies help to rationalize the observed biological activities and guide the design of more potent compounds. imist.ma As AI and ML methodologies continue to mature, their application will become indispensable for the rational design and discovery of next-generation this compound analogues. mdpi.com
Exploration of Polymeric and Supramolecular Assemblies
The unique structural features of this compound, namely the Lewis basic pyridine nitrogen and the sulfur atom of the thioether linkage, make it an attractive building block for the construction of polymers and supramolecular assemblies. researchgate.net These large, ordered structures are of great interest for applications in materials science, catalysis, and drug delivery. acs.org
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, metal coordination, and hydrophobic effects. acs.orgnih.gov The pyridine moiety is a well-known ligand for transition metal ions, and this property has been exploited to create metallo-supramolecular hydrogels. For example, polymers functionalized with terpyridine units can form reversible cross-links in the presence of metal ions, leading to materials with tunable mechanical properties. nih.gov Similarly, the thioether group can also coordinate to metal centers, suggesting that analogues of this compound could be used to create novel coordination polymers or networks with unique topologies and functions.
The formation of supramolecular polymers, which are long-chain structures held together by reversible, directional interactions, is another exciting frontier. acs.org The ability of the pyridine ring to participate in hydrogen bonding and π-π stacking, combined with the flexibility of the methoxyethylthio side chain, could be harnessed to direct the self-assembly of monomers into well-defined polymeric architectures. The development of such materials relies on a deep understanding of the thermodynamics and kinetics of the underlying non-covalent interactions. acs.org Research in this area could lead to the creation of "smart" materials that respond to external stimuli like pH, temperature, or the presence of specific analytes.
| Assembly Type | Key Interaction | Potential Application | Relevant Precedent |
| Metallo-Supramolecular Gels | Metal-ligand coordination (Pyridine-N) | Stimuli-responsive materials, soft robotics | Side-chain terpyridine-functionalized polymers forming hydrogels with metal ions. nih.gov |
| Coordination Polymers | Metal-ligand coordination (Pyridine-N, Thioether-S) | Catalysis, porous materials, sensors | Use of pyridine derivatives as building blocks for multinuclear complexes. researchgate.net |
| Supramolecular Polymers | Hydrogen bonding, π-π stacking | Self-healing materials, drug delivery systems | Assembly of ditopic monomers via noncovalent association of end groups. acs.org |
Advanced Mechanistic Studies using Hybrid Experimental-Computational Approaches
A fundamental understanding of reaction mechanisms and molecular interactions is crucial for optimizing synthetic routes and designing molecules with specific functions. The combination of experimental techniques with high-level computational methods provides a powerful synergistic approach to elucidate complex chemical processes that may be difficult to study by either method alone. nih.gov
For pyridine thioether systems, hybrid approaches have been successfully applied to investigate fundamental properties like tautomerism. Studies on the 2-pyridinethiol/2-pyridinethione equilibrium have used a combination of Fourier Transform Infrared (FTIR) spectroscopy and Density Functional Theory (DFT) computations to determine the relative stability of the tautomers in the gas phase and in different solvents. researchgate.netnih.gov These studies revealed that while the thiol form is more stable in the gas phase, the thione form is favored in solution due to its larger dipole moment. nih.gov
Furthermore, the reaction mechanisms of related compounds have been probed in detail. The kinetics and mechanism of the nitrosation of 2-mercaptopyridine were investigated using kinetic measurements and UV-Vis spectroscopy, providing rate constants and identifying key reactive intermediates. rsc.org In the realm of drug design, hybrid experimental-computational workflows are becoming standard. For instance, the synthesis of pyridine-thiophene hybrids was coupled with molecular docking studies to understand their binding to biological targets and rationalize their antimicrobial activity. niscpr.res.inniscpr.res.in
Future research on this compound and its analogues will undoubtedly leverage these hybrid methods to:
Elucidate the mechanisms of novel synthetic reactions, identifying transition states and intermediates to improve reaction efficiency and selectivity.
Model the binding interactions of new analogues with biological targets to guide the design of more potent and selective therapeutic agents.
Predict and understand the photophysical properties of new materials based on these scaffolds.
Investigate the dynamics of their self-assembly into polymeric and supramolecular structures.
This integrated approach, where computational prediction and experimental validation work in concert, will be essential for accelerating innovation in the chemistry of pyridine thioethers.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-[(2-Methoxyethyl)thio]-pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between pyridine derivatives and thiol-containing reagents. Key steps include:
- Using anhydrous solvents (e.g., DMF or THF) under inert atmospheres to prevent oxidation of the thiol group.
- Optimizing reaction temperature (e.g., 60–80°C) and stoichiometric ratios to enhance yield.
- Purification via column chromatography with ethyl acetate/hexane gradients to isolate the product .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Store in airtight, light-resistant containers under nitrogen at –20°C to prevent degradation.
- Avoid exposure to moisture or oxidizing agents.
- Use inert gas purging during transfer to minimize thiol oxidation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm substitution patterns and thioether linkage.
- IR Spectroscopy : Peaks near 2550 cm (S–H stretch, if unoxidized) and 1100 cm (C–O–C from methoxy group).
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) complement experimental studies to elucidate rotational dynamics in derivatives?
- Methodological Answer :
- Perform quantum chemical calculations (e.g., B3LYP/6-31G*) to model energy barriers for rotational isomerism.
- Validate with UV-Vis spectroscopy to track pH-dependent conformational changes.
- Compare calculated Mulliken charges with experimental dipole moment measurements to resolve discrepancies .
Q. What experimental approaches address pKa perturbations in helical nucleic acid analogs incorporating this compound?
- Methodological Answer :
- Use potentiometric titration in buffered aqueous solutions to measure pKa shifts.
- Compare with circular dichroism (CD) data to correlate protonation states with helical stability.
- Conduct molecular dynamics simulations to assess steric and electronic effects in stacked conformations .
Q. How can structural contradictions in crystallographic data for related pyridine derivatives be resolved?
- Methodological Answer :
- Re-refine X-ray diffraction data using software like SHELXL, focusing on hydrogen bonding (C–H···I interactions) and thermal displacement parameters.
- Validate with powder XRD to confirm phase purity.
- Cross-reference with spectroscopic data (e.g., Raman) to detect polymorphism .
Q. What strategies optimize the integration of this compound into chiral scaffolds for unidirectional molecular switches?
- Methodological Answer :
- Anchor the compound to cyclopeptidic scaffolds via amide coupling.
- Monitor switching efficiency using time-resolved fluorescence anisotropy.
- Employ enantiomeric HPLC to separate and test directional rotation in chiral environments .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported synthetic yields for thioether-linked pyridines?
- Methodological Answer :
- Systematically vary reaction parameters (solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks.
- Analyze byproducts via LC-MS to identify competing oxidation or side reactions.
- Compare kinetic data under inert vs. aerobic conditions to isolate degradation pathways .
Q. What statistical methods are appropriate for analyzing biological activity data of derivatives?
- Methodological Answer :
- Apply dose-response curves (e.g., IC determination) with nonlinear regression models.
- Use ANOVA to assess significance across replicates.
- Include positive controls (e.g., known enzyme inhibitors) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


